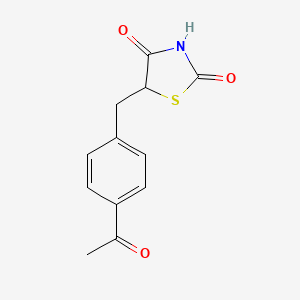
5-(4-Acetylbenzyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Acetylbenzyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The thiazolidine-2,4-dione derivatives, including 5-(4-acetylbenzyl)thiazolidine-2,4-dione, have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanisms of Action : Thiazolidine derivatives act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose metabolism and has been implicated in cancer cell proliferation. By modulating PPARγ activity, these compounds can potentially exert antitumor effects independent of their metabolic actions .
- Case Studies : A study highlighted the synthesis of 5-benzylidene thiazolidine-2,4-dione derivatives that exhibited IC50 values ranging from 0.19 to 3.2 μM against murine leukemia and human cervix carcinoma cells . Another investigation reported the development of novel thiazolidine derivatives that inhibited vascular endothelial growth factor receptor 2 (VEGFR-2), an important target in cancer therapy .
Antidiabetic Applications
This compound is part of a broader class of thiazolidinediones known for their antidiabetic properties. These compounds facilitate glucose uptake in peripheral tissues and improve insulin sensitivity.
- Mechanism : Thiazolidinediones function by activating PPARγ, leading to enhanced insulin sensitivity and reduced blood glucose levels. This mechanism is particularly beneficial for patients with type 2 diabetes mellitus .
- Research Findings : Studies have demonstrated that thiazolidinedione derivatives can significantly reduce plasma glucose levels in diabetic models. For instance, a recent synthesis involving thiazolidinedione derivatives showed promising results in lowering blood glucose levels through their action on insulin signaling pathways .
Antimicrobial Applications
The antimicrobial properties of thiazolidine-2,4-dione derivatives have also been extensively studied. These compounds have shown efficacy against a range of pathogens.
- Activity Spectrum : Research indicates that this compound exhibits antimicrobial activity primarily against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for various derivatives have been reported between 2 to 16 μg/mL .
- Case Studies : A study reported the synthesis and evaluation of several thiazolidine derivatives for their antimicrobial activity, highlighting their potential as effective agents against infections caused by resistant bacterial strains .
Summary Table of Applications
Eigenschaften
Molekularformel |
C12H11NO3S |
|---|---|
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
5-[(4-acetylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO3S/c1-7(14)9-4-2-8(3-5-9)6-10-11(15)13-12(16)17-10/h2-5,10H,6H2,1H3,(H,13,15,16) |
InChI-Schlüssel |
KNKIXXJBMGWXCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













